molecular formula C14H15NO3 B13975767 Ethyl 7-ethoxyquinoline-8-carboxylate

Ethyl 7-ethoxyquinoline-8-carboxylate

Cat. No.: B13975767
M. Wt: 245.27 g/mol
InChI Key: IYPHDANMLUKQIX-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Advanced Synthetic Endeavors

The quinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern organic synthesis and medicinal chemistry. Its rigid, bicyclic structure is a common feature in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. This has led to its designation as a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients.

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting derivatives. This adaptability is crucial in drug discovery, where precise modifications can lead to enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Researchers have developed numerous classical and modern synthetic protocols for constructing and modifying the quinoline core, including well-established methods like the Skraup, Doebner–von Miller, and Friedländer syntheses, as well as contemporary transition-metal-catalyzed C-H bond functionalization techniques. These methods provide access to a vast chemical space of substituted quinolines, which are investigated for applications ranging from anticancer and antimalarial agents to materials science, where they are used in fluorescent probes and organic light-emitting diodes (OLEDs).

The Significance of Ester and Ether Functionalities within Heterocyclic Systems

The introduction of ester and ether functionalities onto a heterocyclic core like quinoline profoundly influences the molecule's properties and reactivity. These groups are not merely passive substituents; they actively participate in shaping the compound's biological and chemical character.

Ether functionalities , such as the ethoxy group in the target molecule, are generally stable and act as hydrogen bond acceptors, which can increase a molecule's polarity and solubility compared to its unsubstituted hydrocarbon analogue. In a biological context, the ether linkage can mimic structures found in natural substrates and interact with enzyme active sites. Chemically, the alkoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring system towards electrophilic substitution.

Ester functionalities , like the ethyl carboxylate group, serve multiple strategic roles. They are valuable synthetic handles that can be easily converted into other functional groups, most notably through hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation to form amides. This versatility makes esters key intermediates in the synthesis of more complex molecules. Furthermore, the ester group is a polar, non-ionizable moiety that can impact a compound's membrane permeability and pharmacokinetic properties, often being used as a prodrug strategy to improve the bioavailability of a parent carboxylic acid.

Strategic Positioning of Ethyl 7-ethoxyquinoline-8-carboxylate within Quinoline Chemistry Research

While this compound is not a widely commercialized or extensively studied compound in its own right, its structure positions it as a strategically important intermediate in synthetic and medicinal chemistry. Its value lies in the specific arrangement of its functional groups on the quinoline core.

The molecule features an ethyl carboxylate group at the C-8 position and an ethoxy group at the C-7 position. This ortho-arrangement of an ether and an ester on the benzene portion of the quinoline is significant. Quinoline-8-carboxylic acid and its derivatives are known to be effective chelating agents, capable of binding to metal ions. The presence of the adjacent C-7 ethoxy group in this compound could modulate this chelating ability, either sterically or electronically, making it a potentially useful ligand in coordination chemistry or catalysis.

From a synthetic standpoint, this compound serves as a valuable building block. The ester group can be hydrolyzed to the corresponding 7-ethoxyquinoline-8-carboxylic acid, a key precursor for creating amides or other derivatives. This scaffold is analogous to other important quinoline carboxylates used in various fields. For instance, the structurally related 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac) is a potent herbicide. nih.gov This suggests that the 7,8-disubstituted quinoline carboxylate framework is a viable platform for developing biologically active molecules.

The table below compares the calculated properties of the target compound with known, related quinoline carboxylate derivatives.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
This compoundC14H15NO3245.27C7-ethoxy, C8-ethyl ester
Ethyl 3,7-dichloroquinoline-8-carboxylateC12H9Cl2NO2270.11C3-chloro, C7-chloro, C8-ethyl ester nih.gov
Quinoline-8-carboxylic acidC10H7NO2173.17C8-carboxylic acid chemsrc.com
Ethyl quinoline-4-carboxylateC12H11NO2201.22C4-ethyl ester chemscene.com

Current Research Landscape and Emerging Challenges Pertaining to Substituted Quinoline Carboxylates

The synthesis of polysubstituted quinoline carboxylates remains an active and challenging area of research. While classical methods are reliable, they often require harsh conditions, multi-step procedures, and can suffer from low yields and limited regioselectivity, especially when creating complex substitution patterns.

Current research focuses on developing more efficient, sustainable, and versatile synthetic routes. Key areas of advancement include:

Transition-Metal Catalysis: C-H activation and functionalization strategies using catalysts based on palladium, rhodium, and copper have emerged as powerful tools for directly introducing substituents onto the quinoline core. These methods can reduce the number of synthetic steps and improve atom economy.

Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents (like water or ethanol), microwave-assisted synthesis to reduce reaction times, and developing reusable catalysts to minimize waste. researchgate.net

Multicomponent Reactions: One-pot reactions where three or more reactants combine to form the desired quinoline product are highly sought after for their efficiency. Modified Doebner and Pfitzinger reactions are often employed in this context.

Despite these advances, significant challenges persist. Achieving precise regioselectivity in polysubstituted systems remains a primary hurdle. The synthesis of quinolines with multiple electron-donating or electron-withdrawing groups can be difficult due to altered reactivity of the precursors. Furthermore, the reliance on expensive and often toxic heavy metal catalysts for many modern methods is a drawback, prompting ongoing research into more sustainable catalytic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 7-ethoxyquinoline-8-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

IYPHDANMLUKQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Ethyl 7 Ethoxyquinoline 8 Carboxylate

Reactions Involving the Ester Moiety: Hydrolysis, Transesterification, and Further Derivatization

The ethyl ester group at the 8-position is a key site for chemical modification.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 7-ethoxyquinoline-8-carboxylic acid, under either acidic or basic conditions. This reaction is a fundamental step for further derivatization.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net For example, reacting ethyl 7-ethoxyquinoline-8-carboxylate with methanol (B129727) would yield mthis compound. The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

Further Derivatization: The carboxylic acid obtained from hydrolysis is a versatile intermediate. It can be converted into a variety of other functional groups. nih.gov For instance, activation with agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for coupling with amines to form amides. nih.gov Other common derivatives include the conversion to acyl chlorides, which are highly reactive and can be used to synthesize other esters and amides. colostate.edu

Table 1: Representative Reactions of the Ester Moiety

Reaction Type Reagents/Conditions Product
Hydrolysis NaOH, H₂O/EtOH, heat 7-ethoxyquinoline-8-carboxylic acid
Transesterification CH₃OH, H₂SO₄ (cat.), heat Mthis compound
Amide Formation (from acid) Amine, EDC, DMF N-substituted-7-ethoxyquinoline-8-carboxamide

Transformations of the Ether Linkage: Cleavage and Alkoxy Group Modifications

The 7-ethoxy group is relatively stable but can be modified under specific conditions.

Cleavage: Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether like this one, the cleavage will yield 8-carbethoxy-7-hydroxyquinoline (a phenol) and an ethyl halide. libretexts.org The reaction occurs because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.org

Alkoxy Group Modifications: Direct modification of the ethyl group within the ether linkage is less common without cleaving the ether bond itself. However, oxidative cleavage mechanisms, sometimes mediated by enzymes, can occur, leading to the formation of a phenol (B47542) and an aldehyde. nih.gov

Table 2: Ether Linkage Transformations

Reaction Type Reagents/Conditions Products
Acidic Cleavage HBr (conc.), heat 8-Carbethoxy-7-hydroxyquinoline + Ethyl bromide
Oxidative Cleavage Peroxygenase, H₂O₂ 8-Carbethoxy-7-hydroxyquinoline + Acetaldehyde

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents and the inherent electronic nature of the fused rings. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): The quinoline system is composed of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. Therefore, electrophilic substitution preferentially occurs on the benzene ring (positions 5 and 6). researchgate.netlibretexts.org The ethoxy group at C7 is an activating, ortho-, para-directing group, while the ester at C8 is a deactivating, meta-directing group. The combined effect would likely direct incoming electrophiles to the C5 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). wikipedia.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution occurs more readily on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, especially if a good leaving group (like a halide) is present. researchgate.netquimicaorganica.org For the unsubstituted this compound, direct NAS is unlikely. However, if the quinoline core were modified to include a leaving group, reactions with nucleophiles such as amines or alkoxides could proceed. quimicaorganica.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Other Site-Selective Functionalizations

Modern synthetic methods allow for precise modification of the quinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgfiveable.mewikipedia.org To utilize these methods, a halogen atom is typically first introduced onto the quinoline ring (e.g., at the 5-position via electrophilic halogenation). This halo-derivative can then participate in reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), or Sonogashira coupling (with terminal alkynes) in the presence of a palladium catalyst. nobelprize.orgwikipedia.orgnih.gov These reactions offer a versatile route to complex quinoline derivatives. nih.gov

Site-Selective Functionalizations: Recent advancements have focused on the direct C-H functionalization of heterocyclic rings, which avoids the need for pre-functionalization (e.g., halogenation). rsc.orgrsc.org These methods often use transition metal catalysts to selectively activate and modify a specific C-H bond. For quinolines, directing groups can be employed to guide the functionalization to a particular position on either the benzene or pyridine ring. rsc.org

Table 3: Examples of Site-Selective Functionalization (on a Halogenated Analog)

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl-substituted quinoline
Heck Coupling Alkene Pd(OAc)₂, PPh₃, base Alkenyl-substituted quinoline
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base Alkynyl-substituted quinoline

Heterocyclic Ring Modification and Rearrangement Pathways

While transformations of the substituents are more common, the quinoline ring itself can undergo modification under certain conditions.

Ring Modification: The stability of the aromatic quinoline system makes ring-opening or modification challenging. However, strong oxidation can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org Certain synthetic methods, like the Doebner-von Miller reaction, can be considered modifications as they build the quinoline ring system from simpler precursors. wikipedia.org

Rearrangement Pathways: Rearrangements involving the quinoline ring are not common but can be induced. For instance, the Hofmann-Martius rearrangement involves the thermal, acid-catalyzed migration of an alkyl group from the nitrogen atom to the carbon framework in N-alkyl anilinium halides. nih.gov Photochemical rearrangements of N-alkoxyquinoline salts have also been studied, leading to the release of the parent quinoline. rsc.org Additionally, Beckmann rearrangement of specific ketoximes can be employed as a synthetic route to produce the quinoline scaffold. mdpi.com

Mechanistic Investigations into Chemical Reactions Involving Ethyl 7 Ethoxyquinoline 8 Carboxylate

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

The synthesis of quinoline (B57606) derivatives, including ethyl 7-ethoxyquinoline-8-carboxylate, can be achieved through various established reaction pathways. While specific mechanistic studies for this exact compound are not extensively detailed in the available literature, plausible pathways can be inferred from common quinoline synthesis methods such as the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization and aromatization to form the 4-hydroxyquinoline (B1666331) core structure. Subsequent functionalization would be required to introduce the 7-ethoxy group and convert the substituent at the 8-position to an ethyl carboxylate.

Another potential pathway is the Skraup cyclization, which involves the reaction of an appropriately substituted aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Following the formation of the core quinoline ring, subsequent chlorination, etherification at the C-7 position, and oxidation/esterification at the C-8 position would yield the final product.

In reactions such as nucleophilic aromatic substitution, which could be involved in introducing the ethoxy group, the formation of a stabilized intermediate, known as a Meisenheimer complex, is a key step. mdpi.com The electron-withdrawing nature of the quinoline ring system can facilitate such reactions. mdpi.com For the synthesis of related quinoline structures, multistep sequences have been employed. For instance, the synthesis of certain fatty amido quinolone derivatives involves the selective formation of an azide (B81097) at the C-7 position, which is then reduced to an amine. nih.gov This amine could then, in a hypothetical pathway, be further modified.

The identification of reactive intermediates is crucial for understanding the reaction mechanism. Depending on the specific pathway, intermediates could include:

Carbocationic species: Formed during electrophilic aromatic substitution reactions on the quinoline ring.

Acylium ions: Potentially involved if a Friedel-Crafts acylation is used to introduce a carbonyl group at the 8-position prior to esterification.

Anionic sigma complexes (Meisenheimer complexes): As mentioned, these are key intermediates in nucleophilic aromatic substitution reactions. mdpi.com

The precise nature of the intermediates is dictated by the chosen synthetic route and reaction conditions.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies are essential for optimizing reaction conditions, maximizing yields, and understanding the factors that control reaction rates and product selectivity. Kinetic studies involve measuring the rate at which reactants are converted into products, which can provide insights into the reaction's mechanism, including the identification of the rate-determining step. Thermodynamic studies focus on the energy changes that occur during a reaction, determining its feasibility and the position of the chemical equilibrium.

For reactions involving esters like this compound, a common kinetic investigation is the study of hydrolysis. For example, the alkaline hydrolysis of ethyl acetate, a related ester, has been shown to follow second-order kinetics, although deviations can occur as the reaction progresses due to factors such as the reverse reaction or changes in the reaction medium. uv.es The reaction rate is typically monitored by measuring the change in concentration of a reactant or product over time, often using techniques like spectroscopy or chromatography.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Substitution Reaction
ParameterValueSignificance
Rate Constant (k) at 298 K1.5 x 10-4 L mol-1 s-1Indicates the intrinsic speed of the reaction.
Activation Energy (Ea)85 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Reaction (ΔH)-45 kJ/molShows the reaction is exothermic, releasing heat.
Entropy of Reaction (ΔS)-20 J mol-1 K-1Indicates a decrease in disorder during the reaction.
Gibbs Free Energy (ΔG) at 298 K-39.04 kJ/molIndicates the reaction is spontaneous under standard conditions.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Role of Catalysts and Reagents in Mediating Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the mechanism of chemical reactions, enhancing reaction rates, and improving selectivity. In the synthesis of quinoline carboxylates and related heterocycles, a wide array of catalysts and reagents are employed.

Base Catalysts: Strong bases like sodium hydroxide (B78521) are used to facilitate condensation reactions by deprotonating a carbon acid, generating a nucleophilic enolate. chemmethod.com This is a common strategy in reactions like the Claisen condensation or Michael addition, which can be part of the synthetic pathway to complex heterocyclic systems.

Acid Catalysts: Brønsted acids are utilized in reactions such as esterification and in cyclization steps like the Beirut reaction to activate functional groups and promote the desired bond formation. researchgate.net

Reducing and Oxidizing Agents: Specific reagents are used to alter oxidation states at key positions. For example, the reduction of an azide group to an amine has been accomplished using zinc and ammonium (B1175870) chloride, which provides a mild and effective method for this transformation. nih.gov

Coupling Reagents: Reagents like N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) are specifically designed to facilitate the formation of amide bonds, for instance, in peptide synthesis, by activating carboxyl groups. wikipedia.orgsigmaaldrich.com This highlights how quinoline structures themselves can serve as reagents.

Specialized Reagents: In certain syntheses of quinoline derivatives, specific reagents are required for particular transformations. For example, triethyl phosphite (B83602) has been used in the esterification of 3,7-dichloroquinoline-8-carboxylic acid. nih.gov Similarly, phosphorus oxychloride (POCl₃) is a common reagent for converting hydroxyl groups on heterocyclic rings into chlorides, which are better leaving groups for subsequent nucleophilic substitution reactions. researchgate.net

Table 2: Role of Various Reagents and Catalysts in Related Syntheses
Reagent/CatalystReaction TypeMechanistic RoleReference
Sodium Hydroxide (NaOH)CyclocondensationActs as a base to generate a nucleophilic enolate intermediate. chemmethod.com
Triethyl phosphiteEsterificationFacilitates the conversion of a carboxylic acid to an ethyl ester. nih.gov
Zinc (Zn) / Ammonium Chloride (NH₄Cl)ReductionReduces an azide group to a primary amine under mild conditions. nih.gov
Phosphorus Oxychloride (POCl₃)ChlorinationConverts a hydroxyl group into a chlorine atom, a better leaving group. researchgate.net
Solid Supports (e.g., Alumina, Silica Gel)Beirut ReactionAct as solid-phase catalysts, potentially providing an acidic surface to promote cyclization. researchgate.net

Theoretical and Computational Chemistry Studies of Ethyl 7 Ethoxyquinoline 8 Carboxylate

Electronic Structure and Molecular Geometry Optimization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. mdpi.com For Ethyl 7-ethoxyquinoline-8-carboxylate, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netresearchgate.net

In this process, the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, these calculations often reveal that the fused quinoline ring system is nearly planar. nih.govnih.govnih.gov The attached ethoxy and ethyl carboxylate groups will adopt specific orientations to minimize steric hindrance and maximize stability. For instance, studies on similar structures show that intramolecular hydrogen bonds can significantly influence planarity and conformation. nih.gov The optimization process is fundamental, as the accuracy of all subsequent theoretical predictions relies on starting from this lowest-energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.commaterialsciencejournal.org Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy level relates to the molecule's electrophilicity and electron affinity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nih.govresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring and the oxygen atom of the ethoxy group, while the LUMO is likely concentrated on the electron-withdrawing ethyl carboxylate group and the pyridine (B92270) part of the quinoline system. nih.goveurjchem.com

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterPredicted Value (eV)Significance
EHOMO-6.5Electron-donating ability (Nucleophilicity)
ELUMO-1.8Electron-accepting ability (Electrophilicity)
HOMO-LUMO Gap (ΔE)4.7Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are generated by calculating the electrostatic potential on the molecule's electron density surface. wolfram.com MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior and intermolecular interactions. nih.govchemrxiv.org

The map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.net These areas are electron-rich and are usually found around electronegative atoms like oxygen or nitrogen. wolfram.com Regions of positive potential, susceptible to nucleophilic attack, are colored blue, indicating electron-poor areas, often around hydrogen atoms. researchgate.net Green areas represent neutral or nonpolar regions.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring, highlighting these as primary sites for electrophilic interaction. nih.goveurjchem.com Positive potential (blue) would likely be concentrated on the hydrogen atoms of the ethyl and ethoxy groups.

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Potential (μ) : Measures the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Global Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It is defined as ω = μ² / (2η).

These quantum chemical descriptors are essential for comparing the reactivity of different molecules within a single, absolute scale. researchgate.net

Table 2: Predicted Global Reactivity Descriptors
DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.8
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Global Softness (S)1 / η0.426 eV-1
Electrophilicity Index (ω)μ² / (2η)3.66

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically studying the molecule's energy as a function of rotation around its single bonds (dihedral angles). This is particularly important for the rotatable bonds in the ethoxy and ethyl carboxylate side chains.

By performing a potential energy surface (PES) scan, computational chemists can identify the most stable conformers (energy minima) and the energy barriers to rotation between them. For similar ester-containing quinolines, studies have shown that conformers where the ester group is in an anti configuration are often more stable than syn configurations due to reduced steric strain. researchgate.net

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows researchers to observe conformational changes, molecular flexibility, and interactions with solvent molecules, providing a more realistic understanding of the molecule's behavior in a biological or chemical system.

Theoretical Predictions of Spectroscopic Properties and Their Electronic Basis

Computational methods can accurately predict various spectroscopic properties, which is crucial for identifying and characterizing the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). eurjchem.comresearchgate.net

TD-DFT calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org Furthermore, the analysis provides insight into the nature of the electronic transitions, identifying them as, for example, π→π* or n→π* transitions involving specific molecular orbitals. materialsciencejournal.org For an aromatic system like a quinoline, strong π→π* transitions are expected in the UV region.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This theoretical spectrum is an invaluable aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

Table 3: Predicted UV-Vis Spectroscopic Data (in a nonpolar solvent)
Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3250.35HOMO → LUMOπ → π
2800.21HOMO-1 → LUMOπ → π
2550.15HOMO → LUMO+1π → π*

Quantum Chemical Calculations of Energetics and Transition States for Reaction Pathways

Beyond predicting static properties, quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). chemrxiv.org

A transition state is the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT calculations can precisely locate the geometry of the transition state and compute the activation energy barrier. nih.gov This information is vital for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes. For this compound, such calculations could be used to explore reaction pathways like ester hydrolysis, electrophilic aromatic substitution, or other functional group transformations. chemrxiv.org

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies used to predict the reactivity and properties of chemical compounds based on their molecular structure. These models establish a mathematical correlation between the chemical structure and a specific activity or property.

Currently, there are no specific QSRR or QSPR studies published in peer-reviewed literature that focus exclusively on this compound. Such studies would involve the calculation of various molecular descriptors for this compound and correlating them with experimentally determined or computationally predicted reactivity parameters or physical properties. The development of such models would be beneficial for predicting the behavior of this compound and its derivatives in various chemical contexts without the need for extensive experimental work.

Strategic Applications and Role in Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural architecture of ethyl 7-ethoxyquinoline-8-carboxylate makes it a valuable intermediate in multi-step organic syntheses. This is notably demonstrated in the pharmaceutical industry for the development of therapeutic agents.

A significant application of this compound is in the synthesis of substituted 2-azabicycles, which are potent orexin (B13118510) receptor modulators. google.comgoogle.comgoogleapis.comgoogle.com Orexin receptors are involved in regulating various physiological processes, and their modulators are investigated for the treatment of conditions such as sleep disorders, anxiety, and addiction. google.com In these synthetic pathways, this compound serves as a key building block. The synthesis typically begins with the formation of the quinoline (B57606) ring system, followed by the introduction of the ethoxy group at the 7-position and the ethyl carboxylate at the 8-position. google.comgoogle.com The resulting this compound is then subjected to a series of reactions to construct the complex azabicyclic framework and introduce other necessary functional groups to achieve the desired pharmacological activity. google.comgoogle.com

The synthesis of these complex molecules often involves the initial preparation of 7-hydroxyquinoline-8-carboxylic acid, which is then esterified and etherified to yield this compound. googleapis.com This intermediate then undergoes further transformations, highlighting its essential role in building up molecular complexity.

Table 1: Application of this compound as a Synthetic Intermediate
Target Molecule ClassTherapeutic TargetRole of this compoundReferences
Substituted 2-azabicyclesOrexin Receptor ModulatorsKey building block for the quinoline core google.comgoogle.comgoogleapis.comgoogle.com

Scaffold for the Design and Development of Novel Organic Ligands in Catalysis

The quinoline-8-carboxylate framework is a well-established motif in the design of chelating ligands for metal-catalyzed reactions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, forming stable complexes that can act as catalysts. While direct applications of this compound in catalysis are not extensively documented in the reviewed literature, the broader class of quinoline derivatives serves as an important scaffold for ligand development. thieme-connect.commdpi.com

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Quinoline-based structures are frequently employed in the design of such ligands. thieme-connect.comnih.govresearchgate.net By introducing chiral substituents to the quinoline scaffold, ligands can be created that, when complexed with a metal, can catalyze reactions to produce one enantiomer of a product in excess.

For instance, chiral oxazolinylquinoline ligands have been synthesized and used in various asymmetric reactions, including Friedel-Crafts alkylations and cyclopropanation. researchgate.net Similarly, chiral Schiff base ligands derived from quinoline aldehydes have been applied in asymmetric 1,4-addition reactions. thieme-connect.com Although specific examples utilizing the this compound backbone were not found, its structure provides a template that could be modified with chiral auxiliaries to create new classes of chiral ligands. The presence of the ethoxy group could also influence the steric and electronic properties of the resulting metal complexes, potentially fine-tuning their catalytic activity and selectivity.

Table 2: Examples of Quinoline-Based Chiral Ligands and Their Applications
Ligand TypeApplication in Asymmetric SynthesisReference
Chiral QuinolyloxazolinesFriedel-Crafts alkylation, cyclopropanation researchgate.net
Chiral Schiff Bases1,4-addition of organozinc reagents thieme-connect.com
(R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligated Ti(IV) complexInverse electron demand Diels-Alder reaction nih.gov

Quinoline derivatives are widely used as ligands in a variety of transition metal-catalyzed reactions. mdpi.com The ability of the quinoline nitrogen to coordinate to metals like palladium, rhodium, and copper makes these compounds effective ligands for cross-coupling reactions, hydrogenations, and oxidations. For example, quinoline-derived ligands have been shown to form copper complexes that exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com

The this compound structure possesses the necessary features to act as a bidentate N,O-ligand. The quinoline nitrogen and the carbonyl oxygen of the ester group can chelate to a metal center. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be modulated by the electron-donating ethoxy group at the 7-position. While specific catalytic applications of this compound complexes are not detailed in the available literature, its structural similarity to other effective quinoline-based ligands suggests its potential in this field.

Precursor for Advanced Materials with Tailored Electronic and Optical Properties

The quinoline ring system is a fluorophore, and its derivatives are known to exhibit interesting photophysical properties. This makes them attractive building blocks for the development of advanced materials with specific electronic and optical characteristics.

Quinoline derivatives are utilized in the synthesis of organic dyes and fluorescent probes. medcraveonline.comresearchgate.netnih.govacs.org The fluorescence of these compounds can be tuned by the introduction of various substituents onto the quinoline ring. For example, 7-alkoxyquinolines have been investigated as fluorescent substrates for cytochrome P450 monooxygenases. nih.gov The O-dealkylation of these compounds leads to the formation of highly fluorescent 7-hydroxyquinoline, providing a method for assaying enzyme activity. The fluorescence properties, such as emission wavelength and quantum yield, are sensitive to the nature of the alkoxy group. nih.gov

This compound, being a 7-ethoxyquinoline (B3058866) derivative, is expected to possess fluorescent properties. While specific studies detailing its use as a fluorescent probe were not identified, related quinoline dicarboxylic esters have been synthesized and shown to be biocompatible fluorescent tags with tunable properties. nih.gov The introduction of electron-releasing groups, such as the ethoxy group in this compound, generally leads to a red-shift in the absorption and emission spectra. nih.gov This suggests that this compound could serve as a precursor for developing novel fluorescent materials for applications in bioimaging and sensing. acs.org

Table 3: Photophysical Properties of Related 7-Alkoxyquinolines
CompoundApplicationKey FindingReference
7-EthoxyquinolineFluorescent substrate for cytochrome P450Rapidly O-dealkylated by microsomes of MC-pretreated animals to fluorescent 7-hydroxyquinoline. nih.gov
7-BenzyloxyquinolineFluorescent substrate for cytochrome P450Most rapidly metabolized substrate for control and PB-pretreated rat microsomes. nih.gov
Quinoline Dicarboxylic EstersBiocompatible fluorescent tagsElectron-releasing substituents induce a red shift in absorption, allowing for excitation in the visible region. nih.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov The properties of COFs can be tailored by the choice of organic building blocks. Quinoline-containing building blocks have been used to construct robust COFs with applications in areas such as gas storage, separation, and catalysis. researchgate.netmdpi.comrepec.org

The synthesis of quinoline-linked COFs can be achieved through various methods, including the Doebner-von Miller reaction, which can convert imine-linked frameworks into more stable quinoline-linked structures. repec.org The incorporation of quinoline units can enhance the chemical stability and functionality of the COF. For instance, carboxyl-functionalized quinoline-linked COFs have been developed for applications in nanofiltration. repec.org

This compound possesses two key functional groups, the quinoline ring and the ethyl carboxylate, that could potentially be used to incorporate it into polymeric structures like COFs. The quinoline nitrogen could act as a coordination site within the framework, while the ester could be hydrolyzed to a carboxylic acid to serve as a linker. Although the direct use of this compound in COF synthesis has not been reported, the versatility of quinoline derivatives in this field suggests that it could be a promising candidate for the design of new functional porous materials.

Probes for Mechanistic Chemical Biology Studies

The exploration of molecular interactions is a cornerstone of chemical biology, providing insights into the fundamental processes of life. Small molecules are often designed and synthesized to act as probes, allowing researchers to investigate the intricate workings of enzymes and receptors. These probes can function as mimics of natural substrates or ligands, enabling the study of active site architecture and binding mechanisms.

Enzyme Substrate Mimics for Active Site Probing

Enzyme substrate mimics are compounds that structurally resemble the natural substrate of an enzyme. By interacting with the enzyme's active site, these mimics can provide valuable information about the catalytic mechanism, the geometry of the active site, and the nature of the enzyme-substrate interactions. However, no research has been published that specifically employs this compound for this purpose. The specific enzymes it might target and the nature of its potential inhibitory or catalytic interactions are therefore unknown.

Receptor Ligand Analogues for Binding Mechanism Elucidation

Similarly, receptor ligand analogues are crucial tools for understanding how signaling molecules bind to their receptors, initiating a biological response. These analogues can help to map the binding pocket, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that occur upon ligand binding. There are no available studies that describe the use of this compound as a ligand analogue for any specific receptor. Consequently, its binding affinity, selectivity, and the molecular determinants of its interaction with any receptor are yet to be determined.

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